molecular formula C12H29N2P B8610118 Bis(diisopropylamino)-phosphine CAS No. 68880-43-3

Bis(diisopropylamino)-phosphine

Cat. No. B8610118
Key on ui cas rn: 68880-43-3
M. Wt: 232.35 g/mol
InChI Key: SKUSIJOMOKTHIX-UHFFFAOYSA-N
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Patent
US06743905B2

Procedure details

Bis(diisopropylamino)chlorophosphine was synthesized by reacting phosphorous trichloride and diisopropylamine in toluene. Fifty ml of the resulting bis(diisopropylamino)phosphine was placed in a 250 ml flask and 3.01 ml of ethanol added slowly over a two minute period and the reaction allowed to proceed for several days. After filtering the mixture and removing the solvent, the structure of the bis(diisopropylamino)ethylphosphite ester reagent was analyzed by 31P and 1H NMR (31P NMR in CD3CN 125.9 ppm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.01 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)[Cl:2].C(NC(C)C)(C)C.[CH:12]([N:15]([PH:19][N:20]([CH:24]([CH3:26])[CH3:25])[CH:21]([CH3:23])[CH3:22])[CH:16]([CH3:18])[CH3:17])([CH3:14])[CH3:13].C(O)C>C1(C)C=CC=CC=1>[CH:24]([N:20]([P:19]([N:15]([CH:12]([CH3:14])[CH3:13])[CH:16]([CH3:17])[CH3:18])[Cl:2])[CH:21]([CH3:23])[CH3:22])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)PN(C(C)C)C(C)C
Step Four
Name
Quantity
3.01 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to proceed for several days
FILTRATION
Type
FILTRATION
Details
After filtering the mixture
CUSTOM
Type
CUSTOM
Details
removing the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(C)C)P(Cl)N(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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